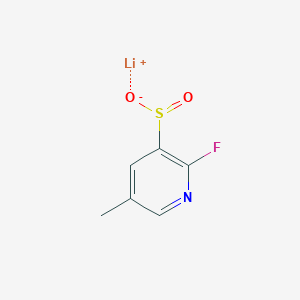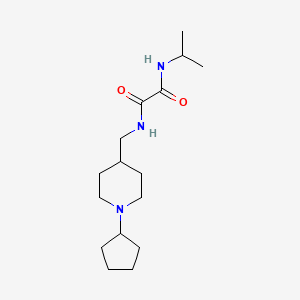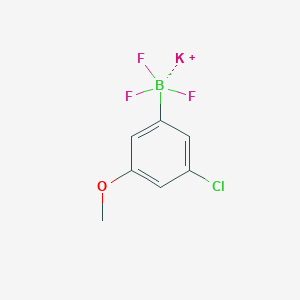![molecular formula C20H17NO5 B2763318 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097897-78-2](/img/structure/B2763318.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide, also known as compound X, is a novel chemical compound with potential applications in scientific research.
科学的研究の応用
Inhibitory Activities Against NQO2 for Chemotherapy and Malaria Treatment
Compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide, such as furan-amidines, have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), showcasing potential utility in cancer chemotherapy and malaria treatment. These studies indicate that furan-based compounds may serve as potent inhibitors, potentially influencing the design of therapeutic agents targeting these diseases. The structure-activity relationship analysis through molecular docking and binding mode analysis has provided insights into optimizing these inhibitors for better solubility and decreased basicity, demonstrating a methodical approach to drug development (Alnabulsi et al., 2018).
Synthesis of Heterocyclic Compounds
Research into synthesizing new heterocyclic compounds using furan derivatives highlights the chemical versatility and potential application of compounds like this compound in developing novel therapeutic agents. Studies focusing on creating new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives from furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide indicate the compound's usefulness in generating bioactive molecules with potential antibacterial and antifungal properties (Cansiz et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities
The synthesis and evaluation of compounds related to this compound have also been explored for their antibacterial, antiurease, and antioxidant activities. Studies like those conducted by Sokmen et al. (2014), which synthesized ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, demonstrate the potential of furan-based compounds in developing treatments with multiple therapeutic effects. These compounds have shown significant antiurease and antioxidant activities, presenting a promising avenue for further research into their applications in treating various conditions (Sokmen et al., 2014).
Antiplasmodial Activities
The search for effective treatments against malaria has led to the exploration of N-acylated furazan-3-amine derivatives, which have shown activity against Plasmodium falciparum strains. This research underscores the potential of structurally similar compounds to this compound in the development of new antimalarial therapies. The structure-activity relationships revealed through this research provide critical insights into optimizing antiplasmodial activity, highlighting the importance of the acyl moiety's nature in determining therapeutic efficacy (Hermann et al., 2021).
Fluorescent Chemosensor Development
The development of fluorescent chemosensors for the detection of ions is another application area where compounds like this compound could be relevant. A study by Ravichandiran et al. (2020) on a phenoxazine-based fluorescence chemosensor demonstrated the utility of furan-2-carboxamide derivatives in creating sensors for Cd2+ and CN− ions. These chemosensors have potential applications in environmental monitoring and bio-imaging, showcasing the diverse utility of furan-based compounds in scientific research (Ravichandiran et al., 2020).
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-16(13-3-5-14(6-4-13)17-2-1-9-24-17)11-21-20(23)15-7-8-18-19(10-15)26-12-25-18/h1-10,16,22H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOQTHPXJQZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide](/img/structure/B2763235.png)

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime](/img/structure/B2763240.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B2763243.png)
![1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2763247.png)
![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2763248.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B2763250.png)

![2-(4-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2763253.png)

![Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate](/img/structure/B2763257.png)
